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molecular formula C11H10FNO B8283069 5-(3-Fluoro-4-methylphenyl)-4-methyloxazole

5-(3-Fluoro-4-methylphenyl)-4-methyloxazole

Cat. No. B8283069
M. Wt: 191.20 g/mol
InChI Key: PUBFAYJELHNFRN-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

A solution of Example 30A (1.56 g, 8.16 mmol) in THF (36 mL) was cooled to −78° C., followed by dropwise addition of LiHMDS (1 M in THF, 10.2 mL, 10.2 mmol). The reaction was stirred 30 min and then hexachloroethane (3.86 g, 16.3 mmol) was added in one portion. The reaction was allowed to slowly warm to room temperature and stir over the weekend. The reaction was then quenched with 50 mL of 1:1 water:saturated aqueous NH4Cl solution, and extracted with Et2O (2×). The combined organic layer was dried with MgSO4, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel (Analogix® SF40-80 g column) eluting with 7% EtOAc/hexanes to yield 1.71 g (93%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ 7.43 (dd, J=11.9, 4.4 1H), 7.35-7.29 (m, 2H), 2.34 (s, 3H), 2.27 (d, J=1.9, 3H). MS (DCI+) m/z 226 (M+H).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[O:13][CH:12]=[N:11][C:10]=2[CH3:14])[CH:5]=[CH:6][C:7]=1[CH3:8].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:25]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:25][C:12]1[O:13][C:9]([C:4]2[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([F:1])[CH:3]=2)=[C:10]([CH3:14])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)C1=C(N=CO1)C
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
Quantity
3.86 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir over the weekend
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 50 mL of 1:1 water
EXTRACTION
Type
EXTRACTION
Details
saturated aqueous NH4Cl solution, and extracted with Et2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (Analogix® SF40-80 g column)
WASH
Type
WASH
Details
eluting with 7% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1OC(=C(N1)C)C1=CC(=C(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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